

PXS-5153A lysyl oxidase like 2/3 enzymatic inhibitor

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Compound Focus: PXS-5153A

Cat. No.: S540662

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Compound Profile and Mechanism of Action

PXS-5153A is a novel, mechanism-based, fast-acting small molecule inhibitor. Its primary action is the **irreversible inhibition** of the enzymatic activity of LOXL2 and LOXL3, which are key drivers of collagen and elastin cross-linking in the extracellular matrix (ECM) [1] [2] [3].

The proposed mechanism involves the inhibitor binding to the **lysine tyrosylquinone (LTQ) cofactor** within the enzyme's active site, leading to Schiff base formation and oxidation. A subsequent nucleophilic attack by an amino acid in the active site results in a covalently bound, inactive enzyme-inhibitor complex [4]. This inhibition disrupts the excessive maturation of collagen cross-links, a hallmark of fibrotic disease and a contributor to tissue stiffening [1].

Quantitative Pharmacological Data

The table below summarizes key quantitative data for **PXS-5153A**, essential for experimental design and comparison.

Parameter	Value	Details / Experimental Conditions
IC ₅₀ for LOXL2	< 40 nM	Consistent across all mammalian species tested [2] [3].
IC ₅₀ for LOXL3	63 nM	Measured against the human enzyme [2] [3].
Selectivity	>40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other related amine oxidases [1] [2].	
Onset of Action	Enzymatic activity almost entirely blocked within 15 minutes [2].	
Chemical Formula	C ₂₀ H ₂₅ Cl ₂ FN ₄ O ₂ S [2] [3]	
Molecular Weight	475.41 g/mol [2] [3]	
CAS Number	2125956-82-1 [2] [3]	

Detailed Experimental Protocols

The following methodologies are adapted from the foundational study by Schilter et al. (2019) [1].

In Vitro LOXL2-Mediated Collagen Oxidation Assay

This assay measures the initial step of collagen cross-linking by detecting hydrogen peroxide (H₂O₂) release.

- **Principle:** An Amplex Red reaction mixture is used, which produces a fluorescent product upon oxidation by H₂O₂.
- **Procedure:**
 - Combine collagen (e.g., rat tail type I) with recombinant human LOXL2 (rhLOXL2).

- Add **PXS-5153A** at varying concentrations (for dose-dependence) or a control (e.g., the pan-LOX inhibitor BAPN).
- Add the Amplex Red reaction mixture to each well.
- Monitor the kinetic curves fluorometrically.
- Calculate the slope per minute during the linear phase (typically between 20-40 minutes).
- **Outcome: PXS-5153A** dose-dependently reduces the slope, indicating inhibition of collagen oxidation [1].

In Vitro Collagen Cross-linking Assay

This multi-day assay evaluates the formation of stable collagen cross-links.

- **Procedure:**
 - Incubate a collagen solution (e.g., 3 mg/mL) in a borate buffer (pH 8.2) with rhLOXL2.
 - Include **PXS-5153A** or vehicle control. To maintain inhibition over the extended period, the enzyme and inhibitor are replenished daily.
 - Incubate the samples at 37°C for 5-7 days to allow cross-linking to proceed.
 - Extract and analyze the cross-links.
- **Cross-link Analysis (UHPLC-ESI-MS/MS):**
 - Reduce freeze-dried collagen samples with NaBH₄.
 - Perform acid hydrolysis (6M HCl, 100°C, 24 hours).
 - Extract hydroxyproline (a marker for collagen content) and specific cross-links (e.g., DHLNL, HLNL, PYD) using an automated solid-phase extraction system.
 - Analyze the extracts using UHPLC-ESI-MS/MS to quantify immature and mature cross-links [1].

Preclinical Evidence of Efficacy

PXS-5153A has demonstrated efficacy in multiple animal models of fibrosis, improving both histological and functional endpoints.

Disease Model	Study Design	Key Findings
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| **Liver Fibrosis** (CCI₄-induced in rats) | Oral administration of **PXS-5153A** (3 or 10 mg/kg/day) after 3 weeks of CCl₄ dosing, continued for 3 weeks [1]. | • Significant reduction in collagen content and immature/mature cross-links. • Improved liver function (reduced plasma ALT/AST levels). • Reduced

disease severity and Sirius Red staining area [1]. | | **Liver Fibrosis** (Streptozotocin/High Fat Diet) | **PXS-5153A** treatment in a model of metabolic challenge [1] [5]. | Reduced disease severity and improved liver function [1]. | | **Myocardial Infarction** (Mouse model) | **PXS-5153A** administration following induced heart attack [1] [5]. | Improved cardiac output, demonstrating the benefits of reducing fibrosis in cardiac tissue [1]. |

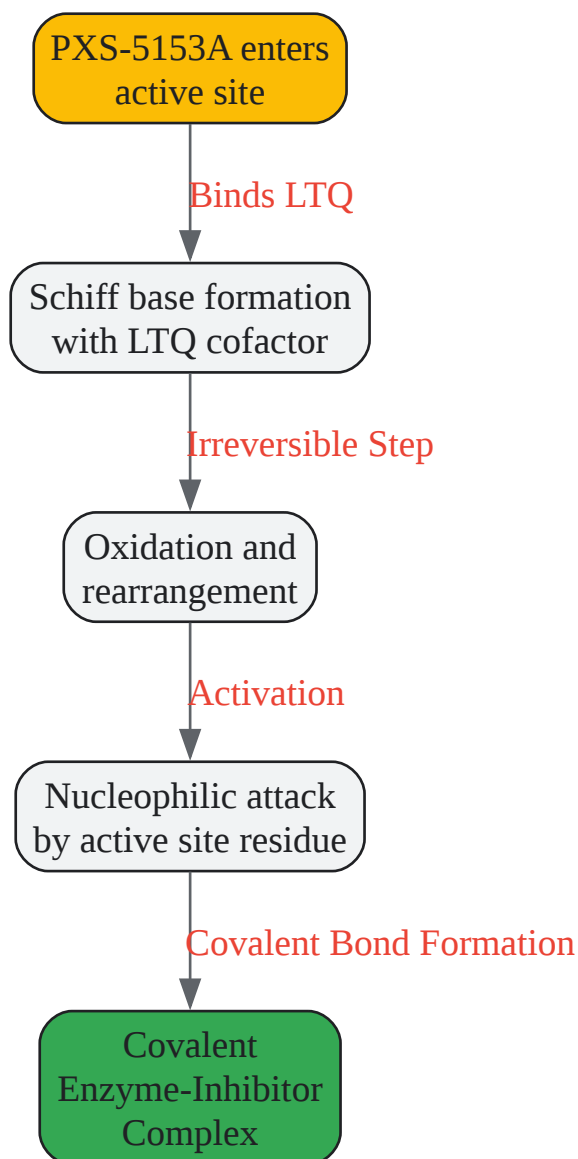
Biological Context and Research Applications

- **Role of LOXL2/LOXL3 in Disease:** These enzymes catalyze the oxidative deamination of lysine residues on collagen, initiating the formation of covalent cross-links that stabilize the ECM. In fibrosis, this process becomes excessive, leading to tissue stiffening and organ dysfunction [1]. Beyond fibrosis, LOXL3 has been implicated in modulating the tumor immune microenvironment and in promoting cancer chemoresistance [6].
- **Therapeutic Rationale:** Inhibiting the enzymatic activity of LOXL2/LOXL3 represents an innovative approach to treat fibrotic diseases by targeting the underlying mechanism of matrix stiffening, rather than just collagen deposition [1].

Research Use Considerations

For laboratory use, **PXS-5153A** is available from several chemical suppliers (e.g., TargetMol, AbMole, MedChemExpress) for research purposes [2] [3] [7]. The provided data on selectivity and pharmacokinetics (e.g., good oral absorption and tissue distribution in rats) [4] supports its use in both in vitro and in vivo studies.

The following diagram illustrates the core mechanism of action of **PXS-5153A** within the enzymatic pocket of LOXL2/LOXL3, based on the described haloallylamine pharmacology [4].



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